

Spectroscopic Profile of 2-Ethoxy-2-methylbutane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethoxy-2-methylbutane**

Cat. No.: **B166765**

[Get Quote](#)

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the fuel oxygenate, **2-ethoxy-2-methylbutane**. This guide provides researchers, scientists, and drug development professionals with a comprehensive reference, including detailed experimental protocols and data interpretation.

Introduction

2-Ethoxy-2-methylbutane, also known as ethyl tert-amyl ether (ETAE), is a volatile organic compound of interest as a fuel oxygenate. Its structural elucidation and purity assessment rely heavily on modern spectroscopic techniques. This technical guide presents a detailed summary of the ^1H NMR, ^{13}C NMR, IR, and mass spectrometry data for **2-ethoxy-2-methylbutane**, complete with experimental methodologies and data visualization to facilitate its identification and characterization.

Molecular Structure and Spectroscopic Correlation

The structure of **2-ethoxy-2-methylbutane** gives rise to a distinct spectroscopic fingerprint. Understanding the correlation between the molecular structure and the expected spectral features is crucial for accurate data interpretation.

Figure 1. Structure of **2-Ethoxy-2-methylbutane**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-ethoxy-2-methylbutane** is characterized by four distinct signals, corresponding to the four non-equivalent sets of protons in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.3 - 3.4	Quartet	2H	-O-CH ₂ -CH ₃
~1.5 - 1.6	Quartet	2H	-C-CH ₂ -CH ₃
~1.1 - 1.2	Triplet	3H	-O-CH ₂ -CH ₃
~1.0 - 1.1	Singlet	6H	-C-(CH ₃) ₂
~0.8 - 0.9	Triplet	3H	-C-CH ₂ -CH ₃

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of **2-ethoxy-2-methylbutane** displays six signals, corresponding to the six unique carbon environments.

Chemical Shift (δ) ppm	Assignment
~73 - 74	C-(CH ₃) ₂ -CH ₂ CH ₃
~58 - 59	-O-CH ₂ -CH ₃
~33 - 34	-C-CH ₂ -CH ₃
~25 - 26	-C-(CH ₃) ₂
~15 - 16	-O-CH ₂ -CH ₃
~8 - 9	-C-CH ₂ -CH ₃

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of **2-ethoxy-2-methylbutane** is dominated by C-H and C-O stretching and bending vibrations. The absence of characteristic absorptions for hydroxyl (-OH) or carbonyl (C=O) groups is a key identifying feature.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970 - 2850	Strong	C-H stretching (alkane)
1465 - 1450	Medium	C-H bending (methylene and methyl)
1380 - 1365	Medium	C-H bending (methyl)
1150 - 1085	Strong	C-O stretching (ether)

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of **2-ethoxy-2-methylbutane** leads to characteristic fragmentation patterns. The molecular ion peak (M^+) at m/z 116 is often weak or absent.

m/z	Relative Intensity	Assignment
87	High	$[M - C_2H_5]^+$
73	High	$[M - C_3H_7]^+$
59	High	$[C_3H_7O]^+$
45	Medium	$[C_2H_5O]^+$
29	Medium	$[C_2H_5]^+$

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **2-ethoxy-2-methylbutane** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).

^1H NMR Acquisition:

- Spectrometer: 300 MHz or higher field strength NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8-16.
- Spectral Width: 0-12 ppm.

^{13}C NMR Acquisition:

- Spectrometer: 75 MHz or higher field strength NMR spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 512-2048 (or more, depending on sample concentration).
- Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

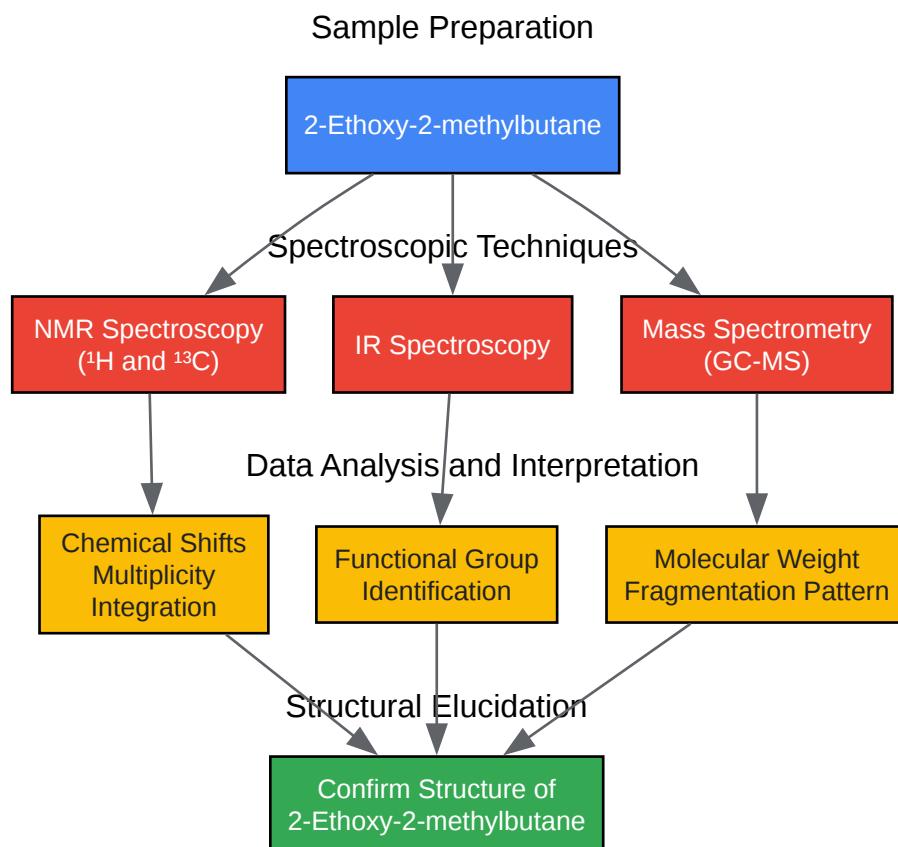
- Place a drop of neat (undiluted) **2-ethoxy-2-methylbutane** onto a clean, dry salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top of the first to create a thin liquid film.
- Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation and Conditions:


- Technique: Gas Chromatography-Mass Spectrometry (GC-MS).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- GC Column: A nonpolar or weakly polar capillary column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 20-200.

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing **2-ethoxy-2-methylbutane** using these spectroscopic techniques follows a logical progression.

Figure 2. Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Figure 2. Workflow for Spectroscopic Analysis

This comprehensive guide provides the essential spectroscopic data and methodologies for the confident identification and characterization of **2-ethoxy-2-methylbutane**. The tabulated data and detailed protocols serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethoxy-2-methylbutane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b166765#spectroscopic-data-for-2-ethoxy-2-methylbutane-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b166765#spectroscopic-data-for-2-ethoxy-2-methylbutane-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com